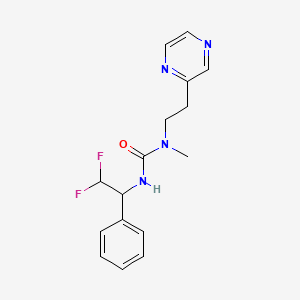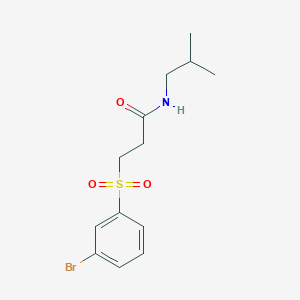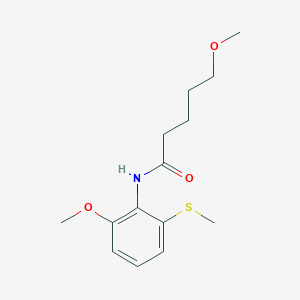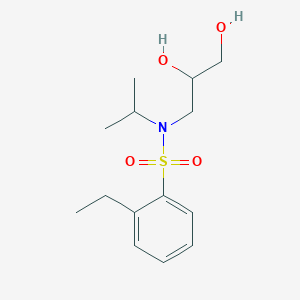![molecular formula C18H21Cl2N3O3 B6750069 4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750069.png)
4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, an oxadiazole ring, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide typically involves multiple steps:
-
Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the dichloro groups. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
-
Synthesis of the Oxadiazole Ring: : The oxadiazole ring is synthesized through the cyclization of appropriate precursors, often involving the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
-
Coupling of Intermediates: : The dichlorophenyl intermediate is then coupled with the oxadiazole intermediate through a series of reactions that typically involve amide bond formation. This can be facilitated by reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
-
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the dichlorophenyl group, potentially leading to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its dichlorophenyl group is particularly useful for investigating halogen bonding interactions in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism by which 4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The dichlorophenyl group can engage in halogen bonding, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dichlorophenyl)-N-(2-oxopropyl)butanamide: Similar in structure but with a different substituent on the amide nitrogen.
4-(3,4-Dichlorophenyl)-N-(4-oxobutyl)butanamide: Another analog with a different carbonyl-containing substituent.
4-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)butanamide: Contains a hydroxyl group instead of the oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide distinguishes it from other similar compounds. This ring imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Additionally, the combination of the dichlorophenyl group and the oxadiazole ring provides a versatile scaffold for further chemical modifications and applications.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3/c1-12-21-17(26-23-12)18(7-9-25-10-8-18)22-16(24)4-2-3-13-5-6-14(19)15(20)11-13/h5-6,11H,2-4,7-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNGMIZZMSKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCOCC2)NC(=O)CCCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-[2-(4-fluorophenyl)propan-2-yl]cyclopropyl]urea](/img/structure/B6749986.png)
![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea](/img/structure/B6749990.png)

![1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide](/img/structure/B6750015.png)
![N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methyl-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750018.png)
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750025.png)


![1-[3-[3-(2-Chlorothiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butan-1-one](/img/structure/B6750050.png)
![(1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide](/img/structure/B6750059.png)

![(1S,2R)-2-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide](/img/structure/B6750075.png)
![[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone](/img/structure/B6750079.png)
![1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one](/img/structure/B6750084.png)
